3-Ethoxycarbonyloxybenzoic acid
Description
3-Ethoxycarbonyloxybenzoic acid (C₁₀H₁₀O₅, molecular weight: 210.18 g/mol) is a benzoic acid derivative with an ethoxycarbonyloxy (-OCOOCH₂CH₃) substituent at the 3-position of the aromatic ring. This compound is synthesized by reacting 3-hydroxybenzoic acid with ethyl chloroformate in a basic aqueous medium, yielding a product with a melting point of 70–72°C . It serves as a key intermediate in organic synthesis, particularly in the preparation of nitro-substituted benzoic acids for herbicide development .
Properties
CAS No. |
80172-02-7 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-ethoxycarbonyloxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-2-14-10(13)15-8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
RACYQIFUABRHNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Positional Isomers: Ethoxy-Substituted Benzoic Acids
2-Ethoxybenzoic Acid
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.18 g/mol
- Physical Properties : Melting point of 174°C (at 15 mm Hg), slightly soluble in water .
- Applications : Used as a pharmaceutical intermediate .
- Key Difference : The ethoxy group at the 2-position reduces steric hindrance compared to the 3-position, leading to higher thermal stability .
4-Ethoxybenzoic Acid
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.18 g/mol
- Physical Properties : Higher melting point (197–199°C) than its 2- and 3-substituted counterparts, attributed to symmetrical packing in the crystal lattice .
- Solubility : Sparingly soluble in hot water .
Comparison Insight : Positional isomerism significantly impacts melting points and solubility. The 4-substituted derivative exhibits the highest thermal stability due to molecular symmetry .
Functional Group Variations
3-[(Ethoxycarbonyl)amino]benzoic Acid
- Molecular Formula: C₁₀H₁₁NO₄
- Molecular Weight : 209.07 g/mol
- Structural Features: Contains an ethoxycarbonylamino (-NHCOOCH₂CH₃) group at the 3-position.
- Properties : Higher topological polar surface area (75.6 Ų) due to hydrogen-bonding capacity, suggesting enhanced solubility in polar solvents .
- Applications: Potential use in drug design due to its hydrogen-bonding motifs .
3-Cyano-4-ethoxybenzoic Acid
- Molecular Formula: C₁₀H₉NO₃
- Molecular Weight : 191.18 g/mol
- Structural Features: Combines a cyano (-CN) group at the 3-position and an ethoxy group at the 4-position.
- Electronic Effects: The electron-withdrawing cyano group increases acidity compared to ethoxycarbonyloxy derivatives .
Comparison Insight: Functional groups like cyano or amino alter electronic properties and reactivity, expanding applications in agrochemicals or pharmaceuticals .
Multi-Substituted Derivatives
3-Ethoxy-5-methoxybenzoic Acid
- Molecular Formula : C₁₀H₁₂O₄
- Molecular Weight : 196.20 g/mol
- Structural Features: Ethoxy (C3) and methoxy (C5) groups create steric and electronic effects distinct from mono-substituted analogs.
- Applications: Not explicitly reported, but dual alkoxy groups may enhance lipid solubility for biological applications .
5-Ethoxycarbonyloxy-2-nitrobenzoic Acid
- Synthesis : Derived from nitration of 3-ethoxycarbonyloxybenzoic acid, yielding a melting point of 145–148°C .
- Applications : Intermediate in synthesizing herbicidal diphenyl ethers .
Comparison Insight : Nitro and alkoxycarbonyloxy groups in multi-substituted derivatives enhance reactivity in electrophilic substitution reactions .
Data Table: Comparative Properties of Selected Compounds
Discussion of Key Findings
- Substituent Position : 4-Ethoxybenzoic acid exhibits the highest melting point due to symmetrical molecular packing, while 3-substituted derivatives (e.g., this compound) show lower thermal stability .
- Functional Groups: Electron-withdrawing groups (e.g., cyano) increase acidity and reactivity, whereas bulky groups (e.g., ethoxycarbonyloxy) may reduce solubility in polar solvents .
- Synthetic Utility : this compound is critical in nitration reactions for herbicide synthesis, unlike its isomers, which are more suited for pharmaceuticals .
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